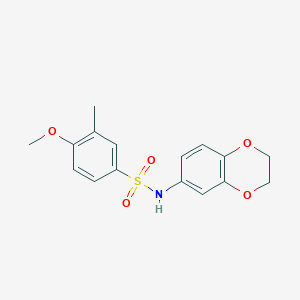
2,4,8-Trimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-Trimethoxyquinoline is a chemical compound that has been used in scientific research for its unique properties. It is a quinoline derivative with three methoxy groups attached to the aromatic ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mechanism of Action
The mechanism of action of 2,4,8-Trimethoxyquinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. It is believed that this compound acts by interfering with the metabolic processes of the target cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4,8-Trimethoxyquinoline in lab experiments include its unique properties and potential applications in different fields. However, the limitations include its toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 2,4,8-Trimethoxyquinoline. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections.
3. Investigation of the potential use of this compound in the development of new materials, such as polymers and coatings.
4. Studies on the potential use of this compound in the field of agriculture, such as in the development of new pesticides.
5. Investigations into the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been studied extensively for its potential applications in different scientific fields. It has been shown to possess antitumor, antiviral, and antibacterial properties, and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Synthesis Methods
The synthesis of 2,4,8-Trimethoxyquinoline can be achieved using different methods. One of the methods involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a catalyst, which results in the formation of 2,4-dimethoxyquinoline. This intermediate is then subjected to further reaction with 4-methoxybenzaldehyde to produce this compound.
Scientific Research Applications
2,4,8-Trimethoxyquinoline has been studied extensively for its potential applications in different scientific fields. It has been shown to possess antitumor, antiviral, and antibacterial properties. This compound has been used in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,4,8-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-10(15-2)7-11(16-3)13-12(8)9/h4-7H,1-3H3 |
InChI Key |
WHRSSLDKQLHKIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)OC |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
